3-(4-fluorophenyl)benzenesulfonyl Chloride
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Description
The compound "3-(4-fluorophenyl)benzenesulfonyl Chloride" is a derivative of benzenesulfonyl chloride with a fluorine atom on the phenyl ring. This functional group is known for its reactivity and is often used in the synthesis of various organic compounds, including sulfonamides and sulfonylureas, which have significant biological activities. The presence of the fluorine atom can influence the electronic properties of the molecule and can enhance its reactivity in certain chemical reactions .
Synthesis Analysis
The synthesis of related fluorinated benzenesulfonyl compounds involves multiple steps, including the functionalization of the benzene ring and the introduction of the sulfonyl chloride group. For instance, 4-fluoride benzenesulfonamide and 4-trifluoromethyl benzenesulfonamide were synthesized from their corresponding benzenesulfonyl chlorides through ammonification . Similarly, the synthesis of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate demonstrates the incorporation of a fluorine atom and a sulfonyl group into a biologically active molecule .
Molecular Structure Analysis
The molecular structure of fluorinated benzenesulfonyl compounds is characterized by X-ray crystallography, which provides detailed information about the spatial arrangement of atoms within the crystal. For example, the molecular structure of a related compound was determined to exist in a monoclinic P21/c space group with one molecule in the asymmetric part of the unit cell . The presence of the fluorine atom can affect the overall molecular geometry and the electronic distribution within the molecule.
Chemical Reactions Analysis
Fluorinated benzenesulfonyl compounds are versatile intermediates in organic synthesis. They can undergo nucleophilic aromatic substitution reactions where the fluorine atom is replaced by various nucleophiles, such as oxygen, sulfur, and nitrogen nucleophiles . Additionally, these compounds can be used to synthesize high-affinity inhibitors of enzymes, as demonstrated by the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides, which inhibit kynurenine 3-hydroxylase .
Physical and Chemical Properties Analysis
The physical and chemical properties of "3-(4-fluorophenyl)benzenesulfonyl Chloride" would be influenced by the presence of the sulfonyl chloride group and the fluorine atom. The sulfonyl chloride group is highly reactive, making it a valuable functional group for further chemical modifications. The fluorine atom is electronegative, which can lead to increased stability of certain bonds and can affect the acidity and basicity of the molecule. The compound's solubility, boiling point, and melting point would be determined by its molecular structure and the intermolecular forces present in the solid state .
Scientific Research Applications
Prosthetic Agent for Radiolabeling
3-[18F]Fluoropropanesulfonyl chloride has been used as a prosthetic agent for fluorine-18 labeling, which is important in positron emission tomography (PET) imaging. This compound demonstrates effective labeling of amines and has shown potential for automation, contributing to advances in diagnostic imaging (Löser et al., 2013).
Solvolysis Rate Studies
Research on solvolysis rates of benzenesulfonyl chloride has provided insights into reaction mechanisms in organic chemistry. This information is crucial for developing new pharmaceuticals and understanding chemical reaction pathways (Ryu et al., 2008).
Palladium-Catalysed Direct Arylations
Benzenesulfonyl chlorides have been used in palladium-catalysed direct arylations, allowing regioselective access to β-arylated thiophenes. This application is significant in synthetic chemistry, offering new pathways for compound synthesis (Yuan & Doucet, 2014).
Steric Hinderance Studies
Investigations into sterically hindered forms of benzenesulfonyl chloride have provided insights into the electronic structure and kinetic behavior of these molecules, which are important for developing new synthetic methods and understanding molecular interactions (Rublova et al., 2017).
Solid-Phase Synthesis
Benzenesulfonamides prepared from benzenesulfonyl chloride have been used as key intermediates in solid-phase synthesis. This application is significant in drug discovery and development, facilitating the synthesis of diverse chemical structures (Fülöpová & Soural, 2015).
Fluorescent Probes
4-Methylumbelliferone-based probes synthesized using benzenesulfonyl chloride have been used for sensitive detection of various compounds. This has applications in analytical chemistry, particularly in the detection and quantification of biomolecules (Wang, Yang, & Zhao, 2009).
Antibacterial Agents
Synthesis of N-substituted benzenesulfonamide derivatives using benzenesulfonyl chloride has led to the discovery of potent antibacterial agents. This is a critical area in medicinal chemistry, contributing to the development of new antibiotics (Abbasi et al., 2017).
properties
IUPAC Name |
3-(4-fluorophenyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO2S/c13-17(15,16)12-3-1-2-10(8-12)9-4-6-11(14)7-5-9/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTKFJNSQWKALJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00409195 |
Source
|
Record name | 3-(4-fluorophenyl)benzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00409195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)benzenesulfonyl Chloride | |
CAS RN |
861248-58-0 |
Source
|
Record name | 3-(4-fluorophenyl)benzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00409195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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